PCI-27483 functions by inhibiting Factor VIIa. Factor VIIa, along with Tissue Factor, activates a series of proteins leading to blood clot formation. Studies suggest that this pathway might also be involved in tumor growth and blood vessel formation within tumors [, ]. By inhibiting Factor VIIa, PCI-27483 could potentially disrupt these processes and hinder cancer progression.
Research suggests that PCI-27483 might have anti-tumor effects beyond just inhibiting blood clotting. In vitro studies have shown that PCI-27483 can suppress the activity of signaling pathways crucial for cancer cell growth and survival [].
These findings suggest a potential two-pronged approach: limiting blood supply to tumors and directly affecting cancer cell signaling.
Initial studies focused on determining safe dosages and exploring the combination of PCI-27483 with established chemotherapy drugs like Gemcitabine for pancreatic cancer []. These studies showed that the combination was well-tolerated, but did not demonstrate significant improvement over Gemcitabine alone [].
Due to these initial findings, further development of PCI-27483 seems to have been discontinued.
PCI-27483 is a small molecule with the chemical formula and a molecular weight of approximately 596.57 g/mol. It is primarily recognized as an inhibitor of activated coagulation factor VIIa, functioning as an antithrombotic agent. The compound has been investigated for its potential therapeutic effects in various cancer types, including pancreatic cancer and ductal adrenocarcinoma . Its IUPAC name is (2S)-2-{2-[5-(6-carbamimidoyl-1H-1,3-benzodiazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl]acetamido}butanedioic acid, highlighting its complex structure .
The primary reaction of PCI-27483 involves its interaction with activated factor VIIa, forming a stable complex that inhibits its activity. This inhibition prevents the subsequent activation of downstream coagulation factors, thereby exerting an antithrombotic effect. The compound's solubility in water is low, at approximately 0.0417 mg/mL, which may influence its bioavailability and pharmacokinetic properties .
PCI-27483 exhibits significant biological activity as an inhibitor of the tissue factor/activated factor VIIa complex. This interaction is crucial in the coagulation cascade, which plays a vital role in both hemostasis and tumor progression. The compound has shown promise in preclinical studies for reducing thrombus formation in animal models, indicating potential applications in treating thrombotic disorders .
The synthesis of PCI-27483 involves multiple steps that typically include:
Specific synthetic routes are proprietary and may vary among research laboratories .
PCI-27483 has several potential applications:
Studies have demonstrated that PCI-27483 interacts specifically with activated factor VIIa, inhibiting its enzymatic activity. This interaction can lead to downstream effects on cell signaling pathways associated with thrombosis and tumor progression. In vitro and in vivo studies have shown that PCI-27483 can effectively reduce thrombus formation without significantly affecting hemostasis under certain conditions .
Several compounds share structural or functional similarities with PCI-27483:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Dabigatran | CHNO | Direct thrombin inhibitor; used for stroke prevention |
Rivaroxaban | CHClNOS | Factor Xa inhibitor; used in venous thromboembolism |
Apixaban | CHNOS | Factor Xa inhibitor; offers a favorable safety profile |
PCI-27483 is unique due to its dual role as both an antithrombotic agent and a potential anticancer therapeutic. Unlike other anticoagulants that primarily target coagulation factors, PCI-27483 also addresses pathways involved in tumor progression, making it a compound of interest for dual-target therapies .